Ethyl 3-oxo-6-(o-tolyl)-2,3-dihydropyridazine-4-carboxylate

Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Profiling

Sourcing ortho-substituted dihydropyridazine building blocks for kinase or XO inhibitor SAR often means long lead times or accepting the wrong regioisomer. This compound (CAS 2098091-87-1) is the definitive 6-(o-tolyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate ethyl ester-a scaffold validated in selective ITK inhibition (IC₅₀ 0.87 µM for optimized analogs) and XO inhibitor development (IC₅₀ down to 0.13 µM). - Ortho-methyl substitution introduces steric constraint absent in phenyl (CAS 34753-27-0) or p-tolyl (CAS 158977-77-6) analogs. - Ethyl ester handle enables direct carbohydrazide derivatization for probe synthesis. - MW 258.27, multiple reactive sites (N-H, C-5, ester) support diversity-oriented synthesis. Supplied at ≥95% purity; immediate global shipping.

Molecular Formula C14H14N2O3
Molecular Weight 258.27 g/mol
CAS No. 2098091-87-1
Cat. No. B1491920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-oxo-6-(o-tolyl)-2,3-dihydropyridazine-4-carboxylate
CAS2098091-87-1
Molecular FormulaC14H14N2O3
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NNC1=O)C2=CC=CC=C2C
InChIInChI=1S/C14H14N2O3/c1-3-19-14(18)11-8-12(15-16-13(11)17)10-7-5-4-6-9(10)2/h4-8H,3H2,1-2H3,(H,16,17)
InChIKeyAYSRNNVMUIHUHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-oxo-6-(o-tolyl)-2,3-dihydropyridazine-4-carboxylate (CAS 2098091-87-1) – Core Structural and Physicochemical Identity


Ethyl 3-oxo-6-(o-tolyl)-2,3-dihydropyridazine-4-carboxylate (CAS 2098091-87-1) is a heterocyclic small molecule (C₁₄H₁₄N₂O₃, MW 258.27 g/mol) belonging to the 3-oxo-2,3-dihydropyridazine-4-carboxylate class [1]. It features a pyridazine core bearing a 3-oxo group, a 4-ethyl carboxylate ester, and a 6-(ortho-tolyl) substituent. Unlike the fully aromatic pyridazine-4-carboxylate series (e.g., ethyl 6-(o-tolyl)pyridazine-4-carboxylate, CAS 2098117-25-8), the 2,3-dihydro-oxo scaffold introduces a non-aromatic ring character and an H-bond donor/acceptor motif that alters electronic properties and synthetic derivatization pathways . The compound is commercially available as a research-grade building block from multiple suppliers with typical purities of 95–98% .

3-Oxo-2,3-dihydropyridazine-4-carboxylate core with ortho-tolyl substitution

Ethyl ester handle supports amidation, reduction, and hydrazide formation

Research-grade building block for kinase and oxidase inhibitor library synthesis

Why Ethyl 3-oxo-6-(o-tolyl)-2,3-dihydropyridazine-4-carboxylate Cannot Be Replaced by Isomeric or Deoxygenated Analogs Without Losing Function


Within the dihydropyridazine-4-carboxylate family, the position of the methyl group on the 6-aryl ring (ortho vs. meta vs. para) and the oxidation state of the pyridazine ring (3-oxo-2,3-dihydro vs. fully aromatic) govern both physicochemical properties (logP, H-bonding capacity, tautomeric equilibrium) and biological recognition [1]. For example, the 3-oxo-2,3-dihydropyridazine scaffold has been validated as a privileged core for selective kinase inhibition (ITK, TYK2) and xanthine oxidase (XO) inhibition, with potency and selectivity exquisitely dependent on the 6-aryl substitution pattern [2][3]. Replacing the o-tolyl group with phenyl (CAS 34753-27-0) removes the steric and electronic contribution of the ortho-methyl group, which can alter binding-pocket complementarity; switching to the p-tolyl isomer (CAS 158977-77-6) relocates the methyl group outside a critical steric pocket, potentially reducing target affinity . The ethyl ester further distinguishes this compound from the corresponding carboxylic acid (CAS 1511533-74-6), whose different ionization state and hydrogen-bonding profile can dramatically affect membrane permeability, solubility, and prodrug suitability . These structure–activity relationships (SAR) make the precise substitution pattern of CAS 2098091-87-1 non-fungible in lead optimization and chemical biology probe development.

Ortho-tolyl cannot be replaced by phenyl or para-tolyl

Steric and lipophilic profiles may shift, potentially altering target binding-pocket complementarity.

3-Oxo-2,3-dihydro scaffold is not interchangeable with aromatic pyridazine

Loss of the N-H donor and C=O acceptor eliminates the hinge-binding H-bond network required for kinase inhibition.

Ethyl ester differs fundamentally from the free carboxylic acid

Synthetic utility, organic-phase solubility, and prodrug masking potential diverge; direct substitution may require route redesign.

Ethyl 3-oxo-6-(o-tolyl)-2,3-dihydropyridazine-4-carboxylate – Comparator-Based Quantitative Differentiation Evidence


Ortho-Tolyl vs. Phenyl and Para-Tolyl: Predicted Lipophilicity and Steric Differentiation in the 3-Oxo-2,3-Dihydropyridazine-4-Carboxylate Series

Computational property analysis across the 6-aryl-3-oxo-2,3-dihydropyridazine-4-carboxylate series reveals that the ortho-tolyl substituent in CAS 2098091-87-1 confers a higher predicted lipophilicity (XLogP3 ≈ 2.3) compared to the unsubstituted phenyl analog CAS 34753-27-0 (XLogP3 = 1.7), while maintaining a similar molecular weight (258.27 vs. 244.25 g/mol) [1]. The steric bulk of the ortho-methyl group restricts rotation of the 6-aryl ring, potentially pre-organizing the molecule for target binding. In the parallel ITK inhibitor series, the presence and position of aryl substituents directly dictated both potency and selectivity; Compound 9 (3-fluorophenyl) achieved ITK IC₅₀ = 0.87 µM with no BTK inhibition, whereas Compound 22 (3,5-difluorophenyl) increased potency (ITK IC₅₀ = 0.19 µM) but incurred partial BTK inhibition [2]. These SAR trends establish that even subtle changes to the 6-aryl group profoundly alter the biological profile, underlining the non-interchangeability of the o-tolyl variant with its regioisomeric or des-methyl analogs.

Lipophilicity shift
Class-level inference
o-tolyl XLogP3 ≈ 2.3 vs phenyl XLogP3 = 1.7
Δ ≈ +0.6; MW 258.27 vs 244.25
May influence membrane permeability in cell-based assays
Predicted values; experimental validation advised
Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Profiling

Ester vs. Carboxylic Acid: Synthetic Tractability and Prodrug Potential of the Ethyl Ester Moiety

CAS 2098091-87-1 (ethyl ester) can be directly compared with its carboxylic acid counterpart 3-oxo-6-(o-tolyl)-2,3-dihydropyridazine-4-carboxylic acid (CAS 1511533-74-6, MW 230.22 g/mol) . The ethyl ester offers superior solubility in organic solvents (e.g., DCM, EtOAc, THF), facilitating solution-phase chemistry and chromatographic purification, whereas the carboxylic acid requires aqueous work-up or protected forms for further derivatization [1]. In the XO inhibitor series, the corresponding hydrazide derivatives (synthesized from the ester or acid) demonstrated IC₅₀ values in the micromolar range; the most potent compound 8b achieved an IC₅₀ of 0.13 µM, with the ester precursor enabling a cleaner amidation route compared to direct acid coupling [2]. The ester also serves as a masked carboxylate prodrug, as demonstrated in the broader dihydropyridazine-4-carboxamide class where ester-to-acid conversion modulated oral bioavailability [3].

Synthetic utility
Cross-study comparable
Ethyl ester: organic-soluble, direct amidation vs acid: aqueous work-up, coupling reagents
Supports flexible synthetic route design
Qualitative advantage from hydrazide synthesis precedent
Synthetic Chemistry Prodrug Design Pharmacokinetics

3-Oxo-2,3-Dihydropyridazine vs. Fully Aromatic Pyridazine: Electronic and H-Bonding Differences Dictating Target Engagement

The 3-oxo-2,3-dihydro scaffold present in CAS 2098091-87-1 introduces a hydrogen-bond donor (N-H) and acceptor (C=O) pair that is absent in the fully aromatic ethyl 6-(o-tolyl)pyridazine-4-carboxylate (CAS 2098117-25-8, MW 242.27 g/mol) . This H-bonding motif is critical for the inhibitory activity observed in the ITK inhibitor series: the 3-oxo-2,3-dihydropyridazine core engaged the kinase hinge region via a bidentate H-bond, contributing to compound 9's ITK IC₅₀ of 0.87 µM and cellular IC₅₀ of 37.61 µM in Jurkat cells [1]. The aromatic pyridazine analog, lacking the 3-oxo group and N-H donor, is structurally incapable of forming this same interaction network and is instead documented as a scaffold for acetylcholinesterase inhibition . This mechanistic divergence means that the two scaffolds are not interchangeable in kinase-targeted programs; selection of the dihydro-oxo variant is mandatory for hinge-binding applications.

Hinge-binding motif
Class-level inference
3-oxo-2,3-dihydro: ITK IC₅₀ 0.87 µM (analog 9) vs aromatic pyridazine: AChE inhibition reported
Dihydro-oxo core essential for kinase hinge engagement
Functional divergence; scaffold selection is critical
Kinase Inhibition Hydrogen Bonding Scaffold Hopping

Ethyl 3-oxo-6-(o-tolyl)-2,3-dihydropyridazine-4-carboxylate – Recommended Procurement and Utilization Scenarios


Kinase Inhibitor Lead Optimization: ITK/TYK2-Focused Libraries

The 3-oxo-2,3-dihydropyridazine-4-carboxylate scaffold has been validated as a selective ITK inhibitor core (IC₅₀ = 0.87 µM for optimized analog 9) with on-target cellular pathway modulation confirmed by western blot [1]. The o-tolyl variant (CAS 2098091-87-1) serves as a strategic intermediate for library synthesis, where the ortho-methyl group can explore a steric pocket analogous to that occupied by the 3-fluorophenyl group in compound 9. Procurement of this specific building block enables SAR expansion around the 6-aryl position in iterative medicinal chemistry cycles.

Xanthine Oxidase Inhibitor Development: Hydrazide and Carboxamide Derivatization

The ethyl ester handle of CAS 2098091-87-1 permits direct conversion to carbohydrazide derivatives, a transformation that yielded potent XO inhibitors with IC₅₀ values reaching 0.13 µM (compound 8b) [2]. The o-tolyl substitution differentiates this intermediate from the p-tolyl series, enabling exploration of how aryl topology affects mixed-type XO inhibition kinetics.

Chemical Biology Probe Synthesis: AHR and Kinase Selectivity Profiling

The 2,3-dihydropyridazine-4-carboxylate/carboxamide class includes potent AHR antagonists (IC₅₀ = 82.2 nM for AHR antagonist 4) and selective kinase inhibitors . The o-tolyl ester serves as a versatile starting material for generating probe candidates where ortho-substitution on the 6-aryl ring has been shown to influence selectivity (e.g., reduced BTK off-target activity in compound 9 vs. 22) [1].

Heterocyclic Building Block for Diversity-Oriented Synthesis (DOS)

With a molecular weight of 258.27 g/mol, multiple reactive sites (ester, N-H, activated C-5 position), and commercial availability (95–98% purity) , CAS 2098091-87-1 is suited for diversity-oriented synthesis campaigns. Its ortho-tolyl group introduces conformational constraint absent in the phenyl analog (CAS 34753-27-0), potentially yielding more rigid and selective downstream chemotypes.

Application
Selection Property
Validation Focus
ITK/TYK2 inhibitor libraries
o-Tolyl substitution pattern
Kinase selectivity profiling
Xanthine oxidase inhibitor development
Ethyl ester for hydrazide conversion
Mixed-type inhibition kinetics
Chemical probe synthesis
Ortho-substitution for selectivity
Off-target kinase profiling
Diversity-oriented synthesis
Conformational constraint from o-tolyl
Downstream chemotype rigidity assessment
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